![molecular formula C17H21N3O5S2 B7702692 N-(2-methoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7702692.png)
N-(2-methoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide, commonly known as MPA, is a sulfonamide-based compound that has gained significant attention in the field of medicinal chemistry. MPA has been extensively studied for its potential therapeutic applications due to its unique chemical structure and mechanism of action.
Applications De Recherche Scientifique
MPA has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. MPA has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. Additionally, MPA has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Mécanisme D'action
The mechanism of action of MPA involves the inhibition of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. CAIX plays a critical role in the regulation of pH in cancer cells, and the inhibition of this enzyme can lead to a decrease in cancer cell growth and proliferation. Additionally, MPA has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. The inhibition of HDACs by MPA can lead to changes in gene expression that can promote cancer cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPA are primarily related to its mechanism of action. By inhibiting CAIX and HDACs, MPA can lead to changes in gene expression and pH regulation in cancer cells, ultimately leading to a decrease in cancer cell growth and proliferation. Additionally, MPA has been shown to have anti-inflammatory and analgesic properties, which may be related to its ability to inhibit CAIX.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of MPA is its relatively simple synthesis method, which makes it accessible to many researchers. Additionally, MPA has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, one limitation of MPA is its specificity for CAIX and HDACs, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of MPA. One potential direction is the development of MPA analogs that have improved specificity and potency for CAIX and HDACs. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPA, particularly in the context of its potential therapeutic applications. Finally, the development of new methods for the delivery of MPA to cancer cells may improve its efficacy as a cancer treatment.
Méthodes De Synthèse
The synthesis of MPA involves the reaction of 2-methoxybenzoyl chloride and N-(2-phenylethyl)methanesulfonamide in the presence of a base. The resulting compound is then treated with acetic anhydride to yield MPA. The synthesis of MPA is a relatively straightforward process and can be performed using standard laboratory equipment.
Propriétés
IUPAC Name |
2-[methylsulfonyl(2-phenylethyl)amino]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S2/c1-26(22,23)20(12-11-14-5-3-2-4-6-14)13-17(21)19-15-7-9-16(10-8-15)27(18,24)25/h2-10H,11-13H2,1H3,(H,19,21)(H2,18,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUJMOCHXKOFFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

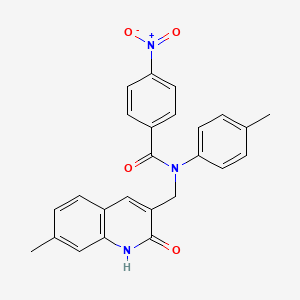
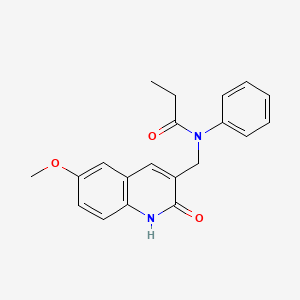
![(Z)-2,7-dimethyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7702630.png)
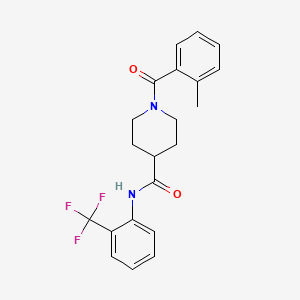
![3-chloro-N-(2-methoxy-5-{[(pyridin-2-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7702642.png)
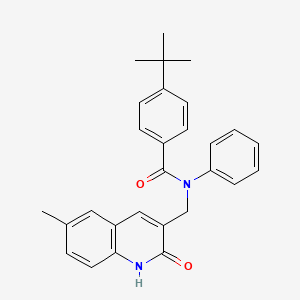
![Methyl 1-ethyl-2-(hydroxydiphenylmethyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B7702655.png)
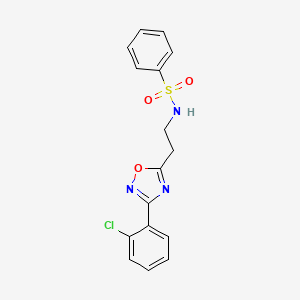

![N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide](/img/structure/B7702680.png)

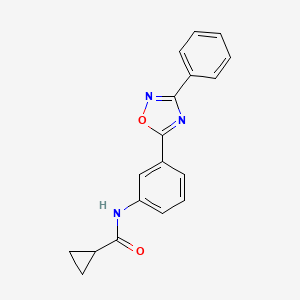
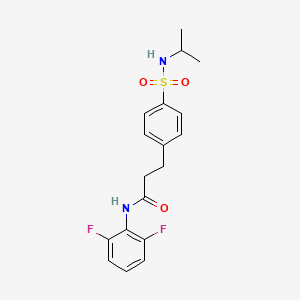
![3,4,5-triethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7702708.png)